molecular formula C21H15N3O3S B6077080 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide

Cat. No.: B6077080
M. Wt: 389.4 g/mol
InChI Key: CDRYGQRWYJRXCR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is a complex organic compound characterized by its benzothiazole and nitrobenzamide functional groups

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3S/c1-13-16(21-23-18-6-2-3-8-19(18)28-21)5-4-7-17(13)22-20(25)14-9-11-15(12-10-14)24(26)27/h2-12H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRYGQRWYJRXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common approach is the reaction of 2-methylbenzothiazole with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and product purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of a different class of compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron powder and hydrochloric acid (Fe/HCl) or tin chloride (SnCl2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Halogenated benzothiazoles, alkylated benzothiazoles.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide has diverse applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential antibacterial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The benzothiazole ring can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-nitrobenzamide is unique due to its specific structural features. Similar compounds include:

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide: This compound differs in the substitution pattern on the benzothiazole ring.

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide: This compound has a chloroacetamide group instead of the nitrobenzamide group.

These compounds share the benzothiazole core but differ in their functional groups, leading to variations in their chemical properties and biological activities.

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